molecular formula C6H15BF4O B020070 Triethyloxonium tetrafluoroborate CAS No. 368-39-8

Triethyloxonium tetrafluoroborate

Cat. No. B020070
CAS RN: 368-39-8
M. Wt: 189.99 g/mol
InChI Key: IYDQMLLDOVRSJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triethyloxonium tetrafluoroborate is synthesized through specific reactions involving ethyl compounds and tetrafluoroborate ions. For instance, triethyloxonium tetrafluoroborate, when combined with 1,2-dimethoxyethane, serves as an efficient and cost-effective substitute for trimethyloxonium tetrafluoroborate in O-methylation reactions of various organic compounds (Ritter et al., 2009).

Molecular Structure Analysis

The molecular structure of triethyloxonium tetrafluoroborate reveals its unique properties that make it an effective reagent in organic synthesis. Research on related compounds provides insights into the highly ionic structures and their configurations, contributing to our understanding of triethyloxonium tetrafluoroborate's reactivity and stability (Ochiai et al., 1988).

Chemical Reactions and Properties

Triethyloxonium tetrafluoroborate participates in a variety of chemical reactions, demonstrating its versatility as a reagent. It has been used in O-methylation, alkylation of metal complexes, and synthesis of highly activated compounds, indicating its broad applicability in organic synthesis (Eaborn et al., 1973).

Scientific Research Applications

  • Hydride Ion Abstraction in Organometallic Systems : It is effective in abstracting hydride ions from organometallic systems, leading to high yields of tropyliumtricarbonylchromium cations (Connor & Rasburn, 1970).

  • Ethylating Agent in Aqueous Solutions : This compound serves as a general-purpose ethylating agent in aqueous solutions, offering a more efficient alternative to organic solvents in inorganic chemistry (King et al., 1986).

  • Reactant with Transition Metal Complexes : It reacts with transition metal complexes in various ways, including halogen abstraction, oxidative-addition, alkylation of coordinated ligands, and oxidation (Eaborn et al., 1973).

  • Substitute in O-Methylation Reactions : The mixture of triethyloxonium tetrafluoroborate/1,2-dimethoxyethane is a versatile and inexpensive substitute for trimethyloxonium tetrafluoroborate in O-methylations of pyrrolin-2-ones (Ritter et al., 2009).

  • Selective Reduction of Amides to Amines : It is used in a convenient and versatile method for converting various amides to amines (Raucher & Klein, 1980).

  • Production of Substituted Benzopyrans : Reacts with 7-aminocoumarins to produce substituted 2-methylene-2H-1-benzopyrans, with unique structures and physicochemical properties (Kirpichenok et al., 1988).

  • Determination of Nitrite and Nitrate in Seawater : A method using triethyloxonium tetrafluoroborate derivatization-headspace SPME GC-MS allows for the simultaneous determination of nitrite and nitrate in seawater, providing accurate results with minimal inter-conversion (Pagliano et al., 2011).

  • Polymerization of Cyclic Thioacetals : It leads to a complex reaction mechanism with sulfonium transfer reactions in the cationic polymerization of cyclic thioacetals (Kawakami et al., 1979).

Safety And Hazards

Triethyloxonium tetrafluoroborate is a very strong alkylating agent, although the hazards are diminished because it is non-volatile . It releases strong acid upon contact with water . When heated to decomposition, it emits toxic vapors of boron and Fí . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

triethyloxidanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15O.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDQMLLDOVRSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[O+](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883372
Record name Triethyloxonium tetrafluoroborate
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Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Triethyloxonium tetrafluoroborate

CAS RN

368-39-8
Record name Triethyloxonium tetrafluoroborate
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Record name Triethyloxonium tetrafluoroborate
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Record name Triethyloxonium tetrafluoroborate
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Record name Oxonium, triethyl-, tetrafluoroborate(1-) (1:1)
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Record name Triethyloxonium tetrafluoroborate
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Record name Triethyloxonium tetrafluoroborate(1-)
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Record name TRIETHYLOXONIUM TETRAFLUOROBORATE
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Synthesis routes and methods I

Procedure details

Triethyloxonium fluoroborate is prepared from 3.70 g (0.040 mole) of epichlorohydrin in 14 ml of ether and 7.58 g (0.054 mole) of boron trifluoride etherate in 6 ml of ether. The resulting solid triethyloxonium tetrafluoroborate is dissolved in 20 ml of dry methylene chloride and treated under nitrogen with 4.36 g (0.040 mole) of 1-methyl-2-pyridone in 15 ml of methylene chloride. The reaction mixture is stirred under nitrogen at room temperature overnight (about 16 hours). The solvent is evaporated at room temperature, in vacuo and the quaternary salt obtained is recrystallized from methanol-ether (1:1) to give 8.0 g (71%) of 2-ethoxy-1-methylpyridinium fluoroborate, m.p. 58°-60° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.36 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Triethyloxonium fluoroborate is prepared from 3.70 g (0.040 mole) of epichlorohydrin in 14 ml of ether and 7.58 g (0.054 mole) of boron trifluoride etherate in 6 ml of ether. The resulting solid triethyloxonium fluoroborate is dissolved in 20 ml of dry methylene chloride and treated under nitrogen with 6.47 g (0.040 mole) of N-methyl-2-quinolone in 15 ml of methylene chloride. The reaction mixture is stirred under nitrogen at room temperature overnight. The solid is filtered to give 9.2 g (83.5%) of 2-ethoxy-1-methylquinolinium fluoroborate.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.47 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethyloxonium tetrafluoroborate
Reactant of Route 2
Triethyloxonium tetrafluoroborate
Reactant of Route 3
Triethyloxonium tetrafluoroborate
Reactant of Route 4
Triethyloxonium tetrafluoroborate

Citations

For This Compound
2,580
Citations
Y Yamamoto, K Nunokawa, K Okamoto, M Ohno… - …, 1995 - thieme-connect.com
Squaric acid esters were treated with triethyloxonium tetrafluoroborate at room temperature to produce ethoxycarbenium ion species, and subsequent addition of trimethylsilyl cyanide (…
Number of citations: 13 www.thieme-connect.com
H Perst, DG Seapy - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
( 1 ; R = Et, X = BF 4 ) [ 368‐39‐8 ] C 6 H 15 BF 4 O (MW 190.02) InChI = 1S/C6H15O.BF4/c1‐4‐7(5‐2)6‐3;2‐1(3,4)5/h4‐6H2,1‐3H3;/q+1;‐1 InChIKey = IYDQMLLDOVRSJJ‐…
Number of citations: 8 onlinelibrary.wiley.com
T Saegusa, Y Kimura, H Fujii, S Kobayashi - Macromolecules, 1973 - ACS Publications
… ABSTRACT: This paper describes a kinetic study on the oxonium-exchange reaction between triethyloxonium tetrafluoroborate (EtsO + BF,-) and a series of cyclic ethers. The purpose …
Number of citations: 24 pubs.acs.org
P Bourdauducq, DJ Worsfold - Macromolecules, 1975 - ACS Publications
Results Conductivities were measured for solutions of triethylox-onium hexafluorophosphate and tetrabutylammonium hexafluorophosphate in methylene chloride. The conduc-tance …
Number of citations: 12 pubs.acs.org
PF Donovan, DA Conley - Journal of Chemical and Engineering …, 1966 - ACS Publications
… -acid (3, 12, 17), metal salts of this acid such as silver and copper tetrafluoroborates (4, 11), boron trifluoride etherate (13, 16), or such reagents as triethyloxonium tetrafluoroborate (1, 5, …
Number of citations: 19 pubs.acs.org
A Ritter, H Poschenrieder, F Bracher - Zeitschrift für Naturforschung …, 2009 - degruyter.com
… The triethyloxonium tetrafluoroborate/1,2-dimethoxyethane (TEO/DME) mixture is a versatile … be avoided by preincubation of triethyloxonium tetrafluoroborate and 1,2-dimethoxyethane …
Number of citations: 4 www.degruyter.com
A D'Ulivo, E Pagliano, M Onor, E Pitzalis… - Analytical …, 2009 - ACS Publications
Aqueous phase reaction of trialkyloxonium tetrafluoroborates, R 3 O + BF 4 − (RMe, Et) has been tested in the alkylation of simple inorganic anionic substrates such as halogen ions, …
Number of citations: 41 pubs.acs.org
Y Yokoyama, M Okada… - … Chemistry and Physics, 1975 - Wiley Online Library
… To shed light on this problem, we investigated the reaction of 1, 3-dioxane (1) with triethyloxonium tetrafluoroborate (2) in dichloromethane and nitrobenzene (Eq.(i)), by means of NMR …
Number of citations: 14 onlinelibrary.wiley.com
E Pagliano, J Meija, Z Mester - Analytica chimica acta, 2014 - Elsevier
… Nitrite and nitrate detection was achieved using a headspace GCMS procedure based on single-step aqueous derivatization with triethyloxonium tetrafluoroborate at room temperature. …
Number of citations: 41 www.sciencedirect.com
EA Oostveen, HC van der Plas - Recueil des Travaux …, 1977 - Wiley Online Library
Reaction of 4‐alkoxy‐(1–4) or 4,6‐dialkoxypyrimidines (5–9) with 1 equivalent of triethyloxonium tetrafluoroborate yields 4‐alkoxy‐N‐ethyl (13–15) or 4,6‐dialkoxy‐N‐ethylpyrimidinium …
Number of citations: 8 onlinelibrary.wiley.com

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